2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride
Description
This compound features a benzo[de]isoquinoline-1,3-dione core fused with a piperazine-ethyl chain and a 3-(4-cyclohexylphenoxy)-2-hydroxypropyl substituent. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
2-[2-[4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O4.2ClH/c37-27(23-40-28-14-12-25(13-15-28)24-6-2-1-3-7-24)22-35-18-16-34(17-19-35)20-21-36-32(38)29-10-4-8-26-9-5-11-30(31(26)29)33(36)39;;/h4-5,8-15,24,27,37H,1-3,6-7,16-23H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNGSOFGCYOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Benzo[de]isoquinoline Derivatives
- Amonafide: A naphthalimide analogue with a primary amine side chain, known for DNA intercalation and topoisomerase II inhibition. Unlike the target compound, amonafide lacks a piperazine moiety, resulting in lower solubility and higher toxicity .
- Bisantrene: An anthracene-dione derivative with DNA-binding properties. The target compound’s fused benzoisoquinoline-dione core may offer improved binding specificity due to its extended aromatic system .
Piperazine-Containing Compounds
- Ciprofloxacin: A fluoroquinolone antibiotic with a piperazinyl group enhancing gram-negative bacterial penetration. The target compound’s piperazine-ethyl chain likely improves cellular uptake but may reduce metabolic stability compared to ciprofloxacin’s compact structure .
- Compound 3 (): A quinolone carboxylic acid derivative synthesized using N-(benzyloxycarbonyl)piperazine and triphosgene.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Amonafide | Ciprofloxacin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650 (estimated) | 315.3 | 331.4 |
| logP (Predicted) | ~3.5 | 1.2 | -1.0 |
| Solubility | High (dihydrochloride) | Low (HCl salt) | High (HCl salt) |
| Key Functional Groups | Benzoisoquinolinedione, Piperazine, Cyclohexylphenoxy | Naphthalimide, Aminoethyl | Fluoroquinolone, Piperazinyl |
The target compound’s dihydrochloride salt and cyclohexylphenoxy group balance lipophilicity (logP ~3.5) and solubility, offering advantages over amonafide’s poor solubility and ciprofloxacin’s high polarity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Coupling of the benzo[de]isoquinoline-dione core with piperazine derivatives via nucleophilic substitution .
- Introduction of the cyclohexylphenoxy group through etherification under basic conditions .
- Final dihydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .
- Optimization Strategies : Control reaction temperature (e.g., 60–80°C for coupling steps), use polar aprotic solvents (e.g., DMF or acetonitrile), and employ catalysts like KCO for etherification .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Utilize C18 columns with mobile phases combining methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) at pH 4.6 for impurity profiling .
- NMR : H and C NMR in DMSO-d to confirm proton environments and piperazine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] for free base and salt forms) .
Q. What strategies enhance aqueous solubility in preclinical formulations?
- Methodological Answer :
- Salt Selection : Dihydrochloride formation improves solubility compared to the free base .
- Co-Solvents : Use PEG-400 or cyclodextrins in buffer systems (pH 3–5) to stabilize the compound .
- pH Adjustment : Solubility is pH-dependent; test solubility in phosphate-buffered saline (pH 7.4) vs. acidic buffers .
Advanced Research Questions
Q. How can computational modeling predict interactions with neurotransmitter receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors, focusing on piperazine and cyclohexylphenoxy interactions .
- MD Simulations : Assess stability of receptor-ligand complexes in lipid bilayers (e.g., GROMACS) .
- Validation : Compare computational binding energies with in vitro radioligand displacement assays .
Q. How to resolve contradictions between in vitro binding affinity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Studies : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (in situ perfusion models) .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .
- Dose-Response Analysis : Adjust dosing regimens in animal models to account for bioavailability limitations .
Q. How do structural modifications to piperazine/cyclohexylphenoxy moieties alter pharmacokinetics?
- Methodological Answer :
- SAR Studies : Synthesize analogs with methyl/ethyl substitutions on piperazine; assess logP (shake-flask method) and metabolic stability (CYP450 incubation) .
- Quantitative Methods : Use PAMPA assays for passive permeability and hepatocyte clearance assays for intrinsic clearance rates .
Q. What are critical considerations for stability studies under varying pH/temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25°C, 24h) and HO (3%, 8h) to identify degradation pathways .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; monitor via HPLC-UV for impurity formation .
Q. How can chiral chromatography isolate enantiomeric impurities during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
